molecular formula C27H25I2N3O3S B394466 (2E)-6-ACETYL-2-{[3,5-DIIODO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE

(2E)-6-ACETYL-2-{[3,5-DIIODO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE

Cat. No.: B394466
M. Wt: 725.4g/mol
InChI Key: KPQRXLLQCPJYRK-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-6-ACETYL-2-{[3,5-DIIODO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, allyloxy, diiodobenzylidene, dimethylamino, and thiazolopyrimidinone

Preparation Methods

The synthesis of (2E)-6-ACETYL-2-{[3,5-DIIODO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The diiodobenzylidene moiety can be reduced to form the corresponding dihydro derivative.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(2E)-6-ACETYL-2-{[3,5-DIIODO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the areas of anti-cancer and anti-inflammatory drugs.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2E)-6-ACETYL-2-{[3,5-DIIODO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to (2E)-6-ACETYL-2-{[3,5-DIIODO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE include other thiazolopyrimidinone derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C27H25I2N3O3S

Molecular Weight

725.4g/mol

IUPAC Name

(2E)-6-acetyl-2-[(3,5-diiodo-4-prop-2-enoxyphenyl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

InChI

InChI=1S/C27H25I2N3O3S/c1-6-11-35-25-20(28)12-17(13-21(25)29)14-22-26(34)32-24(18-7-9-19(10-8-18)31(4)5)23(16(3)33)15(2)30-27(32)36-22/h6-10,12-14,24H,1,11H2,2-5H3/b22-14+

InChI Key

KPQRXLLQCPJYRK-HYARGMPZSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC(=C(C(=C3)I)OCC=C)I)/SC2=N1)C4=CC=C(C=C4)N(C)C)C(=O)C

SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=C(C(=C3)I)OCC=C)I)SC2=N1)C4=CC=C(C=C4)N(C)C)C(=O)C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=C(C(=C3)I)OCC=C)I)SC2=N1)C4=CC=C(C=C4)N(C)C)C(=O)C

Origin of Product

United States

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